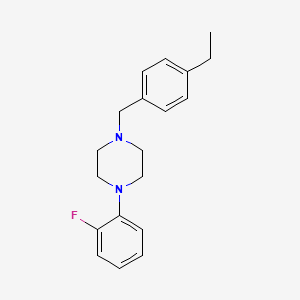
1-benzofuran-2-yl(4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzofuran-2-yl(4-nitrophenyl)methanone, also known as BNPM, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzofuran derivatives and is known for its unique chemical properties.
作用機序
The mechanism of action of 1-benzofuran-2-yl(4-nitrophenyl)methanone is not fully understood. However, it is believed to act by generating reactive oxygen species (ROS) upon exposure to light. The ROS can cause damage to cancer cells, leading to their death. 1-benzofuran-2-yl(4-nitrophenyl)methanone has also been found to inhibit the activity of topoisomerase, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
1-benzofuran-2-yl(4-nitrophenyl)methanone has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. 1-benzofuran-2-yl(4-nitrophenyl)methanone has also been found to inhibit the growth and proliferation of cancer cells. In addition, 1-benzofuran-2-yl(4-nitrophenyl)methanone has been found to exhibit anti-inflammatory and antioxidant activity.
実験室実験の利点と制限
The advantages of using 1-benzofuran-2-yl(4-nitrophenyl)methanone in lab experiments include its unique chemical properties, its ability to act as a fluorescent probe and photosensitizer, and its potential as a cancer therapy. However, there are also some limitations to using 1-benzofuran-2-yl(4-nitrophenyl)methanone. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of 1-benzofuran-2-yl(4-nitrophenyl)methanone is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-benzofuran-2-yl(4-nitrophenyl)methanone. One direction is to further investigate its mechanism of action and its potential as a cancer therapy. Another direction is to explore its potential as a fluorescent probe for the detection of other metal ions. Additionally, research could be conducted to improve the solubility of 1-benzofuran-2-yl(4-nitrophenyl)methanone in water, making it easier to work with in aqueous solutions. Finally, research could be conducted to investigate the potential of 1-benzofuran-2-yl(4-nitrophenyl)methanone as an anti-inflammatory and antioxidant agent.
Conclusion
In conclusion, 1-benzofuran-2-yl(4-nitrophenyl)methanone is a unique chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-benzofuran-2-yl(4-nitrophenyl)methanone in various applications.
合成法
The synthesis of 1-benzofuran-2-yl(4-nitrophenyl)methanone involves the condensation reaction between 4-nitrobenzaldehyde and 2-hydroxybenzophenone in the presence of a catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The product is then purified through recrystallization to obtain pure 1-benzofuran-2-yl(4-nitrophenyl)methanone.
科学的研究の応用
1-benzofuran-2-yl(4-nitrophenyl)methanone has been widely used in scientific research due to its unique chemical properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer. 1-benzofuran-2-yl(4-nitrophenyl)methanone has been found to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
1-benzofuran-2-yl-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-15(10-5-7-12(8-6-10)16(18)19)14-9-11-3-1-2-4-13(11)20-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQLOIGEZXCUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-yl(4-nitrophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

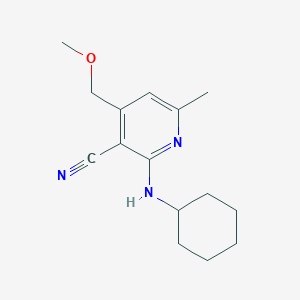
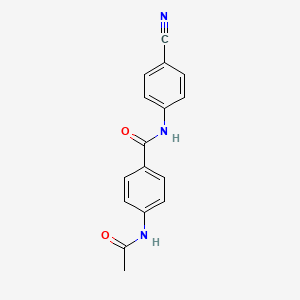
![N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5770634.png)
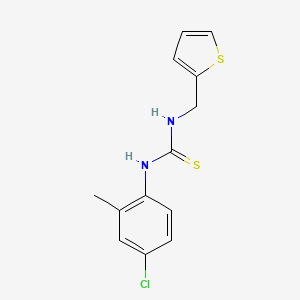



![2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5770661.png)
![N-benzyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5770664.png)
![2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5770671.png)
![3-{[(3-nitrophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5770683.png)
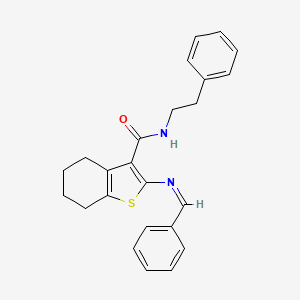
![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5770701.png)
